An In-depth Technical Guide to 1-(Benzylamino)propan-2-ol: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(Benzylamino)propan-2-ol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzylamino)propan-2-ol is a secondary amine and a structural analog of other pharmacologically relevant beta-amino alcohols. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a key intermediate in medicinal chemistry and drug discovery. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.
Chemical Structure and Identifiers
1-(Benzylamino)propan-2-ol is a chiral molecule containing a secondary amine, a hydroxyl group, and a benzyl substituent. The presence of a stereocenter at the second carbon of the propane chain gives rise to two enantiomers, (R)- and (S)-1-(benzylamino)propan-2-ol.
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IUPAC Name: 1-(benzylamino)propan-2-ol
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CAS Number: 27159-32-6
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Molecular Formula: C₁₀H₁₅NO
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Molecular Weight: 165.23 g/mol
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Canonical SMILES: CC(CNCC1=CC=CC=C1)O
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InChI: InChI=1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
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Synonyms: 1-BENZYLAMINO-2-PROPANOL, 2-Propanol, 1-((phenylmethyl)amino)-, N-Benzyl-2-hydroxypropanamine
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and computational properties of 1-(benzylamino)propan-2-ol is presented in Table 1. The spectroscopic data provides the basis for the structural elucidation and characterization of the compound.
Table 1: Physicochemical and Computational Properties of 1-(Benzylamino)propan-2-ol
| Property | Value | Reference |
| Physical Properties | ||
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 292.2 °C at 760 mmHg | |
| Density | 1.02 g/cm³ | |
| Refractive Index | 1.531 | |
| Flash Point | 119.9 °C | |
| Vapor Pressure | 0.000848 mmHg at 25°C | |
| Computational Data | ||
| XLogP3 | 1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | |
| Spectroscopic Data | ||
| Exact Mass | 165.115364 u |
Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum of 1-(benzylamino)propan-2-ol is expected to show distinct signals corresponding to the different proton environments. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely appear as a singlet or an AB quartet. The methine proton (CH) adjacent to the hydroxyl group and the methyl protons (CH₃) would exhibit splitting patterns based on their neighboring protons, with characteristic coupling constants. The protons of the NH and OH groups may appear as broad singlets, and their chemical shifts can be concentration-dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the methyl carbon, the two methylene carbons, the methine carbon, and the aromatic carbons of the benzyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule are expected in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching absorptions would be observed around 1600 and 1450-1500 cm⁻¹. The C-O stretching vibration is expected in the 1000-1200 cm⁻¹ region.
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Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern is expected to be dominated by cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to a stable benzylic cation or related fragments. Loss of a water molecule (M-18) from the molecular ion is also a common fragmentation pathway for alcohols.
Synthesis of 1-(Benzylamino)propan-2-ol
The most common and straightforward method for the synthesis of 1-(benzylamino)propan-2-ol is the nucleophilic ring-opening of propylene oxide with benzylamine. This reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide ring.
Experimental Protocol: Synthesis via Epoxide Ring-Opening
Objective: To synthesize 1-(benzylamino)propan-2-ol from benzylamine and propylene oxide.
Materials:
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Benzylamine
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Propylene oxide (methyloxirane)
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Solvent (e.g., diethyl ether, acetonitrile, or neat)
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Optional catalyst (e.g., Calcium(II) trifluoromethanesulfonate)
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Sodium sulfate (anhydrous)
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Drying agent (e.g., magnesium sulfate)
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Stirring and heating apparatus
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Rotary evaporator
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Purification setup (e.g., distillation apparatus or column chromatography)
Procedure:
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Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with benzylamine.
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Solvent and Catalyst (Optional): If a solvent is used, it is added to the benzylamine. For catalyzed reactions, the catalyst (e.g., Calcium(II) trifluoromethanesulfonate) is added at this stage.
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Addition of Propylene Oxide: Propylene oxide is added dropwise to the stirred solution of benzylamine via the dropping funnel. The addition is carried out at a controlled temperature (e.g., ambient temperature or 0 °C) to manage the exothermic nature of the reaction.
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Reaction: After the addition is complete, the reaction mixture is stirred for a specified period (e.g


